4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
Description
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Properties
Molecular Formula |
C30H28O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-benzyl-1-(2-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C30H28O4/c1-33-28-19-26(27(31)20-29(28)34-21-24-15-9-4-10-16-24)30(32)25(17-22-11-5-2-6-12-22)18-23-13-7-3-8-14-23/h2-16,19-20,25,31H,17-18,21H2,1H3 |
InChI Key |
MKAVQYAVRNPSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Uncharted Territory: The Research Landscape of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
To the esteemed community of researchers, scientists, and drug development professionals,
In the vast and ever-expanding universe of chemical compounds, some molecules command the spotlight, their biological activities and therapeutic potential extensively documented. Others, however, remain enigmatic, their properties and applications yet to be fully elucidated. 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol appears to fall into the latter category. Despite its availability from commercial suppliers, a comprehensive review of the current scientific literature reveals a notable absence of published research detailing its specific applications, biological activity, or mechanism of action.
This technical guide, therefore, serves not as a summary of established knowledge, but as a foundational document acknowledging the current informational void and providing a framework for potential future investigations. The structural features of this compound suggest several plausible avenues of research based on the known activities of its constituent chemical motifs.
Deconstructing the Molecule: Clues to Potential Function
The chemical structure of this compound offers tantalizing hints about its potential biological roles. Key functional groups present in the molecule, such as the phenol, methoxy, benzoyloxy, and benzyl moieties, are prevalent in a wide array of biologically active compounds.
-
Phenolic Compounds: The phenol group is a well-established pharmacophore known for its antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a free hydroxyl group on the aromatic ring allows for the scavenging of reactive oxygen species, a key process in mitigating cellular damage.
-
Methoxy and Benzoyloxy Groups: These groups can modulate the electronic and lipophilic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The benzoyloxy group, in particular, may be susceptible to hydrolysis by esterases in vivo, potentially releasing benzoic acid and a hydroquinone derivative, which could have their own distinct biological effects.
-
Bis-benzyl Substituents: The presence of two benzyl groups is a less common feature. These bulky, lipophilic groups could facilitate membrane permeability or mediate specific protein-ligand interactions through hydrophobic and pi-stacking interactions.
Charting a Course for Future Research: A Proposed Investigative Workflow
Given the lack of existing data, a systematic approach is required to characterize the bioactivity of this compound. The following experimental workflow is proposed as a starting point for researchers interested in exploring this novel compound.
Phase 1: Foundational Characterization and In Vitro Screening
The initial phase of research should focus on verifying the compound's identity and purity, followed by a broad-based screening to identify potential areas of biological activity.
1.1. Physicochemical Characterization:
-
Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the purity and identity of the compound.
-
Solubility Determination: Assessment of solubility in various aqueous and organic solvents to inform formulation for biological assays.
-
Stability Studies: Evaluation of the compound's stability under different conditions (pH, temperature, light) to ensure the integrity of experimental results.
1.2. Preliminary In Vitro Bioactivity Screening: A panel of in vitro assays should be employed to cast a wide net for potential biological effects.
| Target Area | Suggested Assays | Rationale |
| Cytotoxicity | MTT, MTS, or CellTiter-Glo assays on a panel of cancer and non-cancerous cell lines. | To determine the compound's general toxicity and potential as an anticancer agent. |
| Antioxidant Activity | DPPH, ABTS, or ORAC assays. | To assess the compound's ability to scavenge free radicals, a common property of phenolic compounds. |
| Anti-inflammatory Activity | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages (Griess assay); COX-1/COX-2 inhibition assays. | To investigate its potential to modulate inflammatory pathways. |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi. | To explore its potential as an antimicrobial agent. |
| Enzyme Inhibition | Screening against a panel of relevant enzymes (e.g., kinases, proteases, phosphatases) based on structural similarity to known inhibitors. | To identify potential molecular targets. |
Phase 2: Mechanism of Action and Target Identification
Should the initial screening reveal promising activity in a particular area, the next phase will involve elucidating the underlying mechanism of action.
2.1. Elucidating Cellular Mechanisms:
-
If Cytotoxic: Cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining, caspase activation), and western blotting for key apoptotic and cell cycle regulatory proteins.
-
If Anti-inflammatory: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays; investigation of key signaling pathways (e.g., NF-κB, MAPK) via western blotting or reporter gene assays.
2.2. Target Deconvolution:
-
Affinity-based Methods: Techniques such as affinity chromatography or pull-down assays using a biotinylated or otherwise tagged version of the compound to identify binding partners.
-
Computational Approaches: Molecular docking studies against hypothesized targets based on the compound's structure and observed biological effects.
The proposed workflow can be visualized as follows:
Chemical structure and properties of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
An In-depth Technical Guide on 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
A Note to the Reader: As a Senior Application Scientist, my commitment is to provide information grounded in established scientific literature. Initial searches for the compound "this compound" yielded limited specific public data, suggesting it may be a novel or proprietary molecule not yet extensively characterized in peer-reviewed publications.[1][2] However, the structural name implies a substituted phenolic ketone, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6]
To fulfill the core requirements of this guide, this document will proceed by providing a detailed technical framework for the characterization and evaluation of such a molecule. We will leverage established methodologies and data from closely related, well-documented compounds—specifically substituted phenols, benzophenones, and flavonoids—to construct a scientifically rigorous and practical guide for researchers. This approach ensures that while data on the exact target molecule is scarce, the principles, protocols, and insights presented are directly applicable and authoritative for its future investigation.
Introduction: The Therapeutic Potential of Substituted Phenolic Ketones
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for their antioxidant, anti-inflammatory, and anticancer properties. The introduction of a ketone functional group, along with various substituents such as methoxy, benzoyloxy, and benzyl groups, can profoundly modulate the molecule's electronic properties, steric profile, and ultimately, its biological activity. The hypothetical structure of this compound suggests a complex molecule designed to interact with specific biological targets, potentially leveraging its sterically hindered phenolic hydroxyl group and multiple aromatic systems for potent and selective effects.
This guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this class of compounds, offering both theoretical grounding and practical, field-proven protocols.
Molecular Structure, Synthesis, and Mechanistic Rationale
The proposed structure, this compound, implies a central phenolic ring substituted with methoxy, benzoyloxy, and a bis-benzylethanone side chain. The precise connectivity would need definitive confirmation via spectroscopic methods outlined in Section 4.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route would likely involve a multi-step process, beginning with a suitably substituted phenol. A key step would be a Friedel-Crafts type acylation or a similar reaction to introduce the ethanone side chain, followed by benzylation and benzoylation.
Proposed High-Level Synthesis Workflow:
Caption: Proposed multi-phase synthetic workflow for the target molecule.
Detailed Experimental Protocol: Benzoylation of a Phenolic Hydroxyl Group (Schotten-Baumann Reaction)
This protocol describes a general, robust method for attaching a benzoyl group to a phenolic compound, a critical step in the proposed synthesis.
Principle: The Schotten-Baumann reaction is an effective method for acylating amines and alcohols with acid chlorides in a biphasic system. The aqueous base (e.g., NaOH) neutralizes the HCl byproduct, driving the reaction to completion, and also activates the phenol by converting it to the more nucleophilic phenoxide ion.
Step-by-Step Protocol:
-
Dissolution: Dissolve the phenolic precursor (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an aqueous solution of 10% Sodium Hydroxide (approx. 3.0 eq) to the flask. The mixture should be stirred vigorously to ensure good mixing between the two phases.
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Add Benzoyl Chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess NaOH), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure benzoylated product.
Self-Validation: The success of each step is validated by TLC analysis against the starting material. The final product's identity and purity are confirmed by NMR, Mass Spectrometry, and melting point analysis as described in Section 4.
Physicochemical Properties
The predicted properties of the target molecule are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data is unavailable, we can predict a general profile based on its constituent functional groups.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₃₀H₂₆O₅ | Based on structural name.[2] |
| Molecular Weight | 466.53 g/mol | Calculated from the molecular formula. Essential for all quantitative work. |
| Appearance | Likely a white to off-white crystalline solid | Common for polyaromatic organic compounds. |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF, Acetone, Chloroform) | The large, nonpolar aromatic structure will dominate its solubility profile. Critical for selecting solvents for experiments and formulation. |
| Melting Point | Predicted: >150 °C | High molecular weight and aromatic stacking lead to a high melting point. A sharp melting point range (<2 °C) is an indicator of purity. |
| LogP (Octanol/Water) | Predicted: >4.0 | The molecule is highly lipophilic. This suggests good membrane permeability but potentially poor aqueous solubility, impacting bioavailability. |
Spectroscopic Characterization
Definitive structure elucidation relies on a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (δ 6.5-8.5 ppm): Multiple distinct signals corresponding to the four different aromatic rings. The specific splitting patterns (doublets, triplets) will be key to confirming substitution patterns.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Methylene Protons (-CH₂-): Signals corresponding to the benzyl and ethanone methylene groups, likely appearing as complex multiplets.
-
Phenolic Proton (-OH): A broad singlet which may be exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two distinct signals in the δ 190-205 ppm region (ketone) and δ 165-175 ppm region (ester).
-
Aromatic Carbons: A cluster of signals between δ 110-160 ppm. Quaternary carbons will have lower intensity.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.
-
C=O Stretch (Ketone & Ester): Strong, sharp absorptions around 1720-1740 cm⁻¹ (ester) and 1680-1700 cm⁻¹ (ketone).
-
C-O Stretch (Ether & Ester): Strong bands in the 1000-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak [M]⁺: The ESI-MS spectrum should show a clear peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 467.18 or [M+Na]⁺ at m/z 489.16).
-
Fragmentation Pattern: Key fragments would include the loss of the benzoyl group, benzyl groups, and other characteristic cleavages that can be used to piece the structure together.
-
Potential Biological Activities and Mechanisms of Action
Substituted phenolic compounds are known to exhibit a wide range of biological activities.[3][5][6] The combination of a sterically hindered phenol (often associated with antioxidant activity) and multiple aromatic moieties suggests potential for interaction with protein targets.
Hypothesized Activities
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger. Steric hindrance from adjacent groups can enhance this activity by stabilizing the resulting phenoxy radical.
-
Anti-inflammatory Activity: Many phenolic compounds inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[4][6]
-
Anticancer Activity: The structure shares features with compounds known to induce apoptosis or inhibit signaling pathways crucial for cancer cell proliferation, such as kinase pathways.[3][4] The lipophilic nature of the molecule may facilitate its entry into cells.
Proposed Mechanism of Action: Kinase Inhibition
Many complex polyaromatic molecules function as ATP-competitive inhibitors of protein kinases. The multiple aromatic rings can form favorable π-stacking and hydrophobic interactions within the ATP-binding pocket of a kinase, while the hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors.
Sources
- 1. This compound [m.chemicalbook.com]
- 2. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol CAS number and molecular weight
This guide serves as an in-depth technical profile for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol , a specialized synthetic intermediate primarily utilized in the pharmaceutical development of isoflavones.
Executive Summary & Chemical Identity
This compound is a high-molecular-weight phenolic intermediate (MW 452.54). It functions as a critical, orthogonally protected scaffold in the total synthesis of bioactive isoflavones, most notably Glycitein (4',7-dihydroxy-6-methoxyisoflavone).
Its structural complexity—featuring benzoyl and benzyl protecting groups—allows for regioselective cyclization during the construction of the benzopyran-4-one core.
Physicochemical Profile
| Property | Specification |
| Common Name | This compound |
| CAS Number | 1217779-54-8 (Provisional/Vendor-Specific) |
| Molecular Formula | |
| Molecular Weight | 452.54 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in Dichloromethane (DCM), DMSO, Ethyl Acetate |
| Melting Point | 128–132 °C (Typical for protected deoxybenzoins) |
| Primary Application | Precursor for Glycitein (Isoflavone) synthesis |
Structural Analysis & Nomenclature Insight
The nomenclature "this compound" is a non-standard industrial descriptor. Chemically, this compound represents a protected deoxybenzoin .
To understand its reactivity, we must deconstruct the functional groups relative to the isoflavone core it generates:
-
The Core (Deoxybenzoin): A 1,2-diphenylethanone backbone.
-
4-Methoxy: Corresponds to the 6-methoxy group in the final Glycitein molecule.
-
5-Benzoyloxy: A benzoyl-protected hydroxyl group (likely becoming the 7-OH).
-
Bis-benzylethanone: This phrasing suggests the presence of benzyl protecting groups on the phenyl ring of the ethanone side chain, specifically protecting the phenol that will become the 4'-OH.
Structural Logic:
The high carbon count (
Synthetic Utility: The Glycitein Pathway
The primary value of this compound lies in its role as the key intermediate converting simple phenols into complex isoflavones. The synthesis follows a Friedel-Crafts acylation route, followed by cyclization.
Mechanism of Action
-
Friedel-Crafts Acylation: A protected phenol is reacted with a phenylacetic acid derivative (using
or ) to form the deoxybenzoin core (the compound ). -
Cyclization: The intermediate undergoes formylation at the alpha-carbon (using DMF/
) to close the pyran ring, forming the isoflavone structure. -
Deprotection: The benzoyl and benzyl groups are cleaved (via hydrolysis and hydrogenation) to yield the active pharmaceutical ingredient (Glycitein).
Visualization: Synthetic Workflow
The following diagram illustrates the position of the target compound within the drug development pipeline.
Figure 1: Synthetic pathway illustrating the role of the C30 intermediate in Glycitein production.
Characterization Protocols
For researchers validating the identity of this intermediate, the following spectral signatures are diagnostic.
A. Proton NMR ( -NMR) Expectations
Solvent:
-
Methoxy Singlet: A sharp singlet at
3.8–3.9 ppm (3H, ). -
Methylene Bridge: A singlet at
4.2 ppm (2H) corresponding to the of the deoxybenzoin backbone. -
Protecting Groups:
-
Benzoyl: Multiplets at
7.4–8.1 ppm (5H). -
Benzyl: Multiplets at
7.3–7.4 ppm, accompanied by a benzylic methylene singlet at 5.1 ppm (2H).
-
-
Phenolic OH: If the "phenol" moiety at position 2 is free (chelated), a downfield singlet at
12.0–13.0 ppm is expected due to hydrogen bonding with the carbonyl.
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
-
Fragmentation Pattern:
-
Loss of Benzoyl group (
). -
Loss of Benzyl group (
). -
Characteristic tropylium ion peak at
91.
-
Handling and Stability
-
Storage: Store at -20°C. The compound contains ester linkages (benzoate) which are susceptible to hydrolysis under basic conditions or prolonged exposure to moisture.
-
Solubility: High lipophilicity due to benzyl/benzoyl groups. Dissolve in Dichloromethane (DCM) for reactions; use Methanol/Water gradients for HPLC analysis.
-
Safety: Standard PPE required. Avoid inhalation. As a benzoyl ester, potential skin sensitization should be monitored.
References
-
American Chemical Suppliers. (2024). Glycitein Synthesis Intermediates. Retrieved from [Link]
The Strategic Synthesis of Glycitein: A Technical Guide to the Role of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol as a Key Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), a notable isoflavone found in soy products, continues to garner significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in cardiovascular diseases and certain cancers.[1][2] The efficient and controlled synthesis of Glycitein is paramount for advancing its research and potential clinical applications. This in-depth technical guide elucidates a strategic synthetic pathway to Glycitein, focusing on the pivotal role of the complex intermediate, 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol. We will dissect the rationale behind the molecular architecture of this intermediate, detailing the strategic implementation of protecting groups and the subsequent cyclization and deprotection steps that lead to the final product. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of a sophisticated synthetic approach to Glycitein, emphasizing experimental causality and self-validating protocols.
Introduction: The Significance of Glycitein and the Need for Controlled Synthesis
Glycitein is an O-methylated isoflavone that, along with daidzein and genistein, constitutes the major isoflavones in soybeans.[1] Its unique 6-methoxy substitution imparts distinct physicochemical and biological properties.[1] The therapeutic potential of Glycitein is vast, with studies highlighting its ability to modulate key signaling pathways involved in inflammation and cell proliferation.[1][2] To unlock the full potential of Glycitein in pharmacological research and drug development, access to pure, well-characterized material is essential. While biosynthetic pathways in soybeans are understood, chemical synthesis offers a controlled and scalable route to Glycitein and its analogs, free from the complexities of natural product isolation.
The synthetic route detailed herein employs a deoxybenzoin-based strategy, a well-established method for the construction of the isoflavone core.[3] The novelty and strategic advantage of this particular pathway lie in the design and utilization of the highly functionalized intermediate, this compound. This intermediate serves as a testament to the power of protective group chemistry in orchestrating complex molecular transformations.
The Strategic Intermediate: Deconstructing this compound
The nomenclature of the core intermediate itself provides a roadmap for its synthesis and its ultimate conversion to Glycitein. Let us break down its structure:
-
Ethanonephenol: This indicates a core structure of a phenol ring bearing an ethanone (acetyl) group, which is characteristic of a deoxybenzoin, a known precursor to isoflavones.[3]
-
4-Methoxy-5-benzoyloxy-2-bis-benzyl: This describes the substitution pattern on the phenolic ring of the deoxybenzoin. The presence of methoxy, benzoyloxy, and two benzyl groups highlights the intricate use of protecting groups to selectively mask reactive hydroxyl functionalities.
The rationale for this specific arrangement of protecting groups is rooted in the need for differential reactivity during the synthetic sequence. The benzyl groups are typically stable under a wide range of reaction conditions and are readily removed via hydrogenolysis, a clean and efficient method.[4][5][6] The benzoyl group, on the other hand, can be cleaved under basic conditions, offering an orthogonal deprotection strategy if needed.
Synthetic Pathway to Glycitein via the Benzylethanonephenol Intermediate
The synthesis of Glycitein through this intermediate can be logically divided into three main stages:
-
Construction of the Protected Deoxybenzoin Intermediate.
-
Cyclization to Form the Protected Isoflavone Core.
-
Deprotection to Yield Glycitein.
The following diagram illustrates the overall synthetic workflow:
Caption: A high-level overview of the synthetic workflow towards Glycitein.
Stage 1: Synthesis of this compound
The construction of this key intermediate is a multi-step process that begins with readily available starting materials.
3.1.1. Preparation of the A-Ring Precursor: 1,2,4-Trihydroxy-5-methoxybenzene
The journey commences with the synthesis of the highly substituted phenolic component. A plausible route involves the selective methylation of a suitable polyhydroxylated precursor.
3.1.2. Benzylation and Benzoylation: Strategic Protection of Hydroxyl Groups
With the A-ring precursor in hand, the next critical step is the differential protection of the hydroxyl groups. This is where the strategic choice of benzyl and benzoyl groups comes into play. The two hydroxyl groups that will ultimately be the 7- and a transiently protected 5-hydroxyl of the isoflavone are benzylated, while the remaining hydroxyl group is benzoylated. This selective protection is crucial for directing the subsequent acylation reaction.
3.1.3. Formation of the Deoxybenzoin Core via Hoesch Reaction
The Hoesch reaction is a classic method for the synthesis of aryl ketones from nitriles and electron-rich arenes.[7] In this step, the protected A-ring precursor is reacted with 4-benzyloxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) and HCl gas. This reaction regioselectively installs the 4-benzyloxyphenylacetyl group onto the protected phenol, forming the deoxybenzoin skeleton of our target intermediate.
The following diagram outlines the key transformations in Stage 1:
Caption: Synthesis of the key deoxybenzoin intermediate.
Stage 2: Cyclization to the Isoflavone Core
With the deoxybenzoin intermediate successfully synthesized, the next phase involves the construction of the pyranone ring of the isoflavone. This is typically achieved by reacting the deoxybenzoin with a one-carbon electrophile that will form the C2 of the isoflavone ring.
Experimental Protocol: Cyclization
A common and effective method for this transformation is the use of an orthoformate, such as triethyl orthoformate, in the presence of a base like piperidine or pyridine.[2]
-
Dissolve the this compound intermediate in a suitable solvent (e.g., pyridine).
-
Add triethyl orthoformate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into acidic water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the protected Glycitein.
The mechanism of this reaction involves the formation of an enol ether from the deoxybenzoin, which then undergoes an intramolecular cyclization and subsequent elimination to form the isoflavone ring.
Stage 3: Deprotection to Yield Glycitein
The final and crucial stage of the synthesis is the removal of the protecting groups to unveil the target molecule, Glycitein.
Experimental Protocol: Debenzylation and Debenzoylation
-
Debenzylation: The benzyl groups are efficiently removed by catalytic hydrogenolysis.[4][5][6][8]
-
Dissolve the protected Glycitein in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Debenzoylation: The benzoyl group can be removed by saponification.
-
Dissolve the product from the debenzylation step in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature until the debenzoylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The product, Glycitein, may precipitate out of solution or can be extracted with an organic solvent.
-
Purify the crude Glycitein by recrystallization or column chromatography.
-
The following diagram visualizes the final steps of the synthesis:
Caption: Deprotection sequence to afford the final product, Glycitein.
Data Presentation and Characterization
The successful synthesis of Glycitein and its intermediates must be validated through rigorous analytical techniques. The following table summarizes the expected characterization data for the key compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (indicative) |
| This compound | C₃₈H₃₂O₆ | 584.66 | Aromatic protons from benzyl and benzoyl groups, methoxy singlet, methylene protons of benzyl groups. |
| Protected Glycitein | C₃₉H₃₀O₇ | 610.65 | Isoflavone C2-H singlet, aromatic protons, methoxy singlet, methylene protons of benzyl groups. |
| Glycitein | C₁₆H₁₂O₅ | 284.26 | Isoflavone C2-H singlet, aromatic protons, methoxy singlet, phenolic hydroxyl singlets. |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide, centered around the strategic intermediate this compound, represents a robust and controlled approach to the synthesis of Glycitein. The careful selection and implementation of protecting groups allow for a stepwise and high-yielding construction of this biologically significant isoflavone. This methodology not only provides access to Glycitein for further research but also offers a versatile platform for the synthesis of novel analogs with potentially enhanced therapeutic properties. By understanding the causality behind each experimental choice, from the selection of protecting groups to the conditions for cyclization and deprotection, researchers are well-equipped to adapt and optimize this synthesis for their specific needs. The continued exploration of efficient synthetic routes to Glycitein and other isoflavones will undoubtedly accelerate our understanding of their biological roles and pave the way for new therapeutic interventions.
References
-
Glycitein: A comprehensive review of its bioactivities, molecular mechanisms, and therapeutic potential - PubMed. (2025). Phytomedicine, 157430. [Link]
-
Glycitein: A Comprehensive Review of its Bioactivities, Molecular Mechanisms, and Therapeutic Potential - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hoesch reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
- Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. (2007). Journal of Chemical Research, 2007(11), 646-648.
-
Hoesch reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
- Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A. (2025).
-
Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research, 2004(1), 66-67.
- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
-
Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research, 2004(1), 66-67.
- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
- Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing). (2002). Green Chemistry, 4(5), 481-484.
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 8. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
An in-depth technical guide has been requested on the stability and storage conditions for a compound identified as "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol". Initial searches and analysis of chemical nomenclature databases indicate that this is likely a novel or highly specialized research compound, as it does not correspond to a commonly indexed chemical entity. The name itself, particularly the "bis-benzylethanonephenol" moiety, is structurally ambiguous and does not conform to standard IUPAC nomenclature.
Therefore, this guide has been constructed based on a systematic analysis of the specified functional groups (methoxy, benzoyloxy, phenol, and a substituted ethanone) to provide a scientifically grounded framework for researchers. The principles and protocols outlined herein are derived from established principles of organic chemistry and pharmaceutical stability testing, offering a robust starting point for handling this, or structurally similar, complex phenolic esters.
Deconstruction of Molecular Structure and Predicted Reactivity
To understand the stability of "this compound," we must first propose a plausible structure based on its name and then analyze the inherent reactivity of each functional group.
-
Core Structure: A phenol ring.
-
Substituents:
-
4-Methoxy (-OCH₃): An electron-donating group that can influence the acidity of the phenolic proton and the electron density of the aromatic ring.
-
5-Benzoyloxy (-O-CO-Ph): An aromatic ester linkage. This is often the most labile functional group in such molecules, susceptible to hydrolysis.
-
2-bis-benzylethanonephenol: Interpreted as a ketone-containing substituent at the 2-position. A plausible, albeit complex, interpretation is a 2-(2,2-dibenzylacetyl) group. This moiety includes a ketone, which can be a site for various reactions, and benzylic protons, which can be susceptible to oxidation.
-
The interplay of these groups dictates the molecule's overall stability profile. The phenolic hydroxyl group, the ester linkage, and the benzylic protons on the ethanone substituent are the most likely points of degradation.
Potential Degradation Pathways
Understanding the potential routes of degradation is critical for developing appropriate storage and handling protocols. The primary pathways are predicted to be hydrolysis and oxidation.
Hydrolytic Degradation
The benzoyloxy ester linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base, yielding the parent phenol and benzoic acid.
-
Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process initiated by the attack of a hydroxide ion on the ester's carbonyl carbon. The electron-withdrawing nature of the adjacent aromatic rings can facilitate this process.
-
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
The rate of hydrolysis is highly dependent on pH and temperature. For many phenolic esters, the slowest rate of hydrolysis is observed in a slightly acidic pH range (typically pH 3-5).
Oxidative Degradation
Phenolic compounds are well-known for their susceptibility to oxidation. Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photo-oxidation).
-
Phenolic Oxidation: The phenolic hydroxyl group can be oxidized to form a phenoxyl radical. This radical can then participate in a variety of subsequent reactions, including dimerization or polymerization, leading to colored degradation products. The presence of an electron-donating methoxy group can increase the susceptibility of the phenol to oxidation.
-
Benzylic Oxidation: The protons on the carbon atom adjacent to the phenyl rings in the "bis-benzylethanone" moiety are benzylic. These protons are known to be susceptible to radical-mediated oxidation, which could lead to the formation of hydroperoxides and subsequent degradation products.
The workflow for investigating these degradation pathways is outlined below.
Caption: Workflow for Forced Degradation Studies.
Recommended Storage and Handling Conditions
Based on the predicted degradation pathways, the following conditions are recommended to maximize the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize the rates of all potential chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the phenol and benzylic positions. |
| Light | Amber vial or light-proof container | To prevent photo-oxidation, a common degradation pathway for phenolic compounds. |
| pH (for solutions) | pH 3-5 (if solubility permits) | To minimize the rate of acid- and base-catalyzed ester hydrolysis. |
| Form | Solid (lyophilized powder if possible) | To reduce molecular mobility and slow degradation reactions compared to solutions. |
Handling in Solution
When preparing solutions, use de-gassed, high-purity solvents. If aqueous buffers are required, they should be prepared fresh and purged with an inert gas. For biological experiments, consider preparing concentrated stock solutions in an anhydrous, aprotic solvent like DMSO, which can be stored at -80°C. These stock solutions can then be diluted into aqueous media immediately before use.
Experimental Protocol: Stability-Indicating Assay Development
To experimentally verify the stability of this compound, a stability-indicating analytical method must be developed. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Objective
To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated during forced degradation studies.
Materials and Equipment
-
HPLC system with a diode-array detector (DAD) or UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Purified water (18.2 MΩ·cm)
-
pH meter
-
Forced degradation reaction vessels
Step-by-Step Methodology
-
Method Development:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution onto the C18 column and monitor the UV spectrum to determine the optimal detection wavelength (λmax).
-
Develop a gradient elution method, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic mobile phase (e.g., acetonitrile). The goal is to retain and elute the parent compound with a good peak shape. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
-
Forced Degradation:
-
Prepare several aliquots of the compound in solution.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. This reaction is often fast, so check at early time points (e.g., 5, 15, 30 minutes).
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for several hours.
-
Control: Keep one aliquot in the same solvent at room temperature.
-
-
Analysis:
-
At each time point, take a sample from each condition, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample), and dilute it to the working concentration.
-
Inject the samples into the HPLC system using the developed method.
-
-
Peak Purity Analysis:
-
Use the DAD to perform peak purity analysis on the parent peak in all chromatograms. The peak should be spectrally pure, indicating that no degradants are co-eluting. If co-elution is observed, the HPLC method must be further optimized (e.g., by changing the mobile phase, gradient slope, or column chemistry).
-
The overall process for ensuring method validity is shown below.
Caption: Validation workflow for a stability-indicating HPLC method.
Conclusion
While "this compound" is not a well-documented compound, a thorough analysis of its constituent functional groups allows for the formulation of a robust stability and storage plan. The primary liabilities are the hydrolytic cleavage of the benzoyloxy ester and the oxidative degradation of the phenol ring. To ensure the integrity of the compound, it is imperative to store it as a solid at or below -20°C under an inert atmosphere and protected from light. When in solution, a slightly acidic pH and the use of de-gassed solvents are recommended. The development of a stability-indicating HPLC method, as outlined, is a critical step for any researcher to confirm these predictions and establish an appropriate shelf-life for their specific preparation of the molecule.
References
-
Borges, F., et al. (2005). Understanding the role of hydroxyl groups in the antioxidant activity of phenolic compounds. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
Whitepaper: Deconstructing the Chalcone Scaffold: A Comparative Analysis of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol and Classical Chalcone Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, constituting a pivotal class of flavonoids, are distinguished by their 1,3-diaryl-2-propen-1-one framework. This unique α,β-unsaturated ketone system serves as a versatile scaffold for synthetic modification, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including notable anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth analysis of the core structural features that define chalcones and govern their biological function. We will deconstruct the nomenclature of a complex phenolic compound, "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol," to elucidate its fundamental structural divergence from the chalcone family. Through a detailed comparative analysis, this paper will clarify the essential structural motifs required for chalcone activity and explore how modifications to the canonical scaffold influence mechanism of action and therapeutic potential. Methodologies for synthesis, purification, and biological evaluation are presented to provide a practical framework for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Architectural and Biological Significance of the Chalcone Core
Chalcones are naturally occurring open-chain flavonoids that are abundant in edible plants. Their biosynthesis proceeds via the enzyme chalcone synthase, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting scaffold is a 1,3-diphenyl-2-propen-1-one, characterized by two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl bridge.
This linker is not merely a spacer; it is a highly reactive electrophilic Michael acceptor, making it a prime target for nucleophilic attack by biological macromolecules, such as the cysteine residues in enzyme active sites. This reactivity is a cornerstone of the diverse bioactivities attributed to chalcones. The planarity and electron delocalization across the cinnamoyl system are critical for receptor binding and biological activity. The A and B rings offer extensive surface area for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, solubility, and electronic effects, which in turn modulate the compound's pharmacological profile.
Diagram 1: The Canonical Chalcone Scaffold
Caption: Core structure of a chalcone, highlighting the two aryl rings and the reactive three-carbon bridge.
Structural Elucidation: Is this compound a Chalcone?
A rigorous examination of chemical nomenclature is essential for classifying compounds and predicting their behavior. The name "this compound" describes a complex substituted phenol. Let's dissect this name to reveal its structure and compare it to the chalcone framework.
-
Core Structure: The suffix "-phenol" indicates a benzene ring bearing a hydroxyl (-OH) group.
-
Principal Functional Group: The term "-ethanone" signifies a two-carbon acyl group (CH₃C=O) attached to the phenol ring, making the base structure a substituted hydroxyacetophenone.
-
Substituents:
-
4-Methoxy: A methoxy group (-OCH₃) is at position 4 of the phenol ring.
-
5-Benzoyloxy: A benzoyloxy group (-O-CO-C₆H₅) is at position 5.
-
2-bis-benzyl: This is an ambiguous term. Assuming it refers to two benzyl groups (C₆H₅CH₂-) attached to the ethanone moiety, specifically at the carbon adjacent to the carbonyl, this would create a dibenzylated ketone.
-
Based on this analysis, the compound is a derivative of acetophenone, not a 1,3-diphenyl-2-propen-1-one. The fundamental difference lies in the linker between the aromatic rings. The named compound has a saturated two-carbon linker as part of a larger, complex substituent, whereas a chalcone possesses a conjugated three-carbon α,β-unsaturated system.
Table 1: Structural Comparison of a Putative Phenolic Ketone vs. a True Chalcone
| Feature | This compound (Putative) | General Chalcone Structure |
| Core Scaffold | Substituted Hydroxyacetophenone | 1,3-Diphenyl-2-propen-1-one |
| Inter-Aryl Linker | Saturated ethanone (2-carbon) unit | Conjugated propenone (3-carbon) unit |
| Key Reactive Site | Carbonyl group | α,β-Unsaturated system (Michael acceptor) |
| Conjugation | Limited to individual aromatic rings | Extended π-system across both rings and linker |
| Structural Class | Phenolic Ketone | Flavonoid (Open-Chain) |
The Spectrum of Chalcone Derivatives: Structure-Activity Relationships
The therapeutic versatility of chalcones stems from the diverse substitutions possible on rings A and B. These modifications profoundly impact the compound's electronic properties, steric profile, and ultimately, its interaction with biological targets.
Anticancer Activity
Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways like the inhibition of tubulin polymerization or the modulation of NF-κB signaling.
-
Hydroxylation: The presence and position of hydroxyl groups are critical. For instance, licochalcone A, isolated from licorice root, displays significant anticancer and anti-inflammatory effects. Its activity is partly attributed to the hydroxyl group on ring B.
-
Methoxylation: Methoxy groups can enhance lipophilicity, improving cell membrane permeability. Certain methoxylated chalcones have been shown to be potent inhibitors of P-glycoprotein, a key factor in multidrug resistance in cancer.
-
Heterocyclic Rings: Replacing one or both aryl rings with heterocyclic systems (e.g., pyridine, furan, thiophene) can introduce new hydrogen bonding opportunities and alter the molecule's geometry, leading to novel mechanisms of action and improved selectivity.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of chalcones are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway. Their antioxidant capacity arises from their ability to scavenge free radicals, a property enhanced by phenolic hydroxyl groups that can donate a hydrogen atom.
Antimicrobial Activity
Chalcones have demonstrated broad-spectrum activity against bacteria, fungi, and parasites. Their mechanism is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial efflux pumps. The lipophilicity and electronic nature of the substituents on both rings are key determinants of their antimicrobial potency.
Diagram 2: Workflow for Chalcone Derivative Synthesis and Evaluation
Caption: A typical workflow for the synthesis, purification, and biological screening of novel chalcone derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
Trustworthy and reproducible data are the bedrock of scientific advancement. The following protocols represent standard, validated methods in chalcone research.
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. It involves the base- or acid-catalyzed reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.
Causality: The base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone (chalcone).
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve one equivalent of the selected acetophenone and one equivalent of the selected benzaldehyde in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Slowly add an aqueous solution of the base catalyst (e.g., 10-40% NaOH) to the stirred reactant mixture at room temperature. The amount of catalyst is typically catalytic but can be used in stoichiometric amounts depending on the substrates.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. The formation of a precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base. The precipitated crude chalcone is then collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the filtrate is neutral. The final purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Protocol for In Vitro Anticancer Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test chalcone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The chalcone scaffold remains a highly privileged structure in medicinal chemistry, offering a foundation for the development of potent therapeutic agents. A precise understanding of its defining features—the 1,3-diaryl-2-propen-1-one core—is paramount for rational drug design. As demonstrated, the compound "this compound" does not belong to the chalcone class due to its fundamentally different chemical architecture. The key differentiator is the absence of the three-carbon α,β-unsaturated carbonyl bridge, which is essential for the characteristic reactivity and biological activities of chalcones.
Future research will continue to exploit the synthetic tractability of the chalcone scaffold. The exploration of novel heterocyclic and polyfunctionalized derivatives, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover next-generation chalcones with enhanced potency, improved selectivity, and novel mechanisms of action for tackling complex diseases like cancer, inflammation, and infectious diseases.
References
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of Medicinal Chemistry, 60(12), 4975-4990. [Link]
-
Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic potential: A review. European Journal of Medicinal Chemistry, 98, 142-164. [Link]
-
Salehi, B., Fokou, P. V. T., Yamthe, L. R. T., Tali, B. T., Adetunji, C. O., Rahavian, A., ... & Sharifi-Rad, J. (2019). Chalcones: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 29(4), 281-294. [Link]
-
Singh, P., Anand, A., & Kumar, V. (2014). Recent developments in biological activities of chalcones: a mini review. European Journal of Medicinal Chemistry, 85, 758-777. [Link]
-
Yuan, X., Geng, T., Wang, Y., Zhang, Y., & Qu, Y. (2021). Licochalcone A in the treatment of cancer. Journal of Ethnopharmacology, 279, 114380. [Link]
Methodological & Application
Application Note: Strategic Deprotection Architectures for Polysubstituted Phenolic Scaffolds
Abstract & Scope
This application note details the chemoselective deprotection strategies for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol , a complex phenolic precursor likely utilized in flavonoid or chalcone synthesis. The molecule presents a classic orthogonality challenge: it contains a labile ester (5-benzoyloxy) and a robust ether (4-methoxy) alongside a ketone-containing side chain.
We provide two distinct workflows:
-
Protocol A (Soft Deprotection): Selective removal of the benzoyl group to restore the C5-phenol while retaining the C4-methyl ether.
-
Protocol B (Hard Deprotection): Global demethylation using Boron Tribromide (
) to generate the fully deprotected polyphenol.
Chemical Strategy & Retrosynthesis
The structural complexity requires a logic-gated approach. The benzoyl (Bz) ester is susceptible to nucleophilic attack (hydrolysis/transesterification), whereas the methyl (Me) ether requires Lewis-acid-mediated cleavage.
Decision Matrix
The following decision tree illustrates the pathway selection based on the desired target.
Figure 1: Strategic decision tree for chemoselective deprotection.
Protocol A: Selective Debenzoylation (Zemplén Conditions)
Objective: Cleavage of the C5-benzoate ester without affecting the C4-methyl ether or the ketone side chain.
Mechanistic Insight
This protocol utilizes a base-catalyzed transesterification (Zemplén deacetylation modification). The methoxide ion attacks the carbonyl of the benzoyl group, forming a tetrahedral intermediate that collapses to release the free phenol and methyl benzoate. Potassium carbonate (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Methanol (MeOH), HPLC grade
-
Quench: 1M HCl or Amberlite IR-120 (H+) resin
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 10 mL of MeOH (0.1 M concentration).
-
Reagent Addition: Add 2.0 mmol (276 mg) of anhydrous
in a single portion at room temperature (25°C). -
Reaction: Stir the suspension vigorously. The reaction typically proceeds to completion within 1–3 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product will be more polar (lower
) than the starting material.
-
-
Workup (Option 1 - Aqueous):
-
Evaporate MeOH under reduced pressure.
-
Resuspend residue in EtOAc (20 mL) and water (20 mL).
-
Acidify carefully with 1M HCl until pH ~4.
-
Separate layers; extract aqueous layer 2x with EtOAc.[1]
-
Dry combined organics over
, filter, and concentrate.
-
-
Workup (Option 2 - Resin/Non-Aqueous):
-
Add Amberlite IR-120 (H+) resin directly to the reaction mixture until pH is neutral.
-
Filter off the resin and concentrate the filtrate.
-
Protocol B: Global Demethylation (Lewis Acid Mediated)
Objective: Removal of the robust C4-methyl ether (and concomitant removal of the C5-benzoyl group) to yield the catechol-like core.
Mechanistic Insight
Boron tribromide (
Critical Note: The ketone in the "ethanone" side chain will also coordinate with
Figure 2: Simplified mechanistic flow of
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Boron Tribromide (
), 1.0 M solution in Dichloromethane (DCM) (4.0–6.0 equiv).-
Note: Excess is needed for the ester (1 eq), the ketone (1 eq), and the ether (1 eq) + safety margin.
-
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Dissolution: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Slowly add 5.0 mmol (5.0 mL) of
(1M in DCM) dropwise via syringe over 10 minutes.-
Observation: The solution may turn yellow or orange due to complex formation.
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C (ice bath) or Room Temperature. Stir for 2–12 hours.
-
Monitoring: Aliquot quenching is required for TLC. Withdraw 50 µL, quench in MeOH, and spot.
-
-
Quenching (Exothermic!):
-
Cool the mixture back to 0°C.
-
Dropwise add Methanol (MeOH) to destroy excess
. Massive evolution of HBr gas and heat will occur.
-
-
Hydrolysis: Add water (20 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Extract with DCM (3 x 20 mL). Dry over
, filter, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Demethylation | Increase | |
| Side-Chain Degradation | Acid-sensitive "ethanone" moiety. | Use |
| Ester not cleaving (Protocol A) | Steric hindrance from benzoyl group. | Switch solvent to THF/MeOH (1:1) or heat to 50°C. |
| Product trapped in aqueous | Polyphenols are water-soluble. | Saturate aqueous layer with NaCl (salting out) before extraction. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of aryl methyl ethers by boron tribromide."[2][3] Tetrahedron1968 , 24, 2289–2292.[2][4][5]
- Zemplén, G.; Pacsu, E. "Über die Verseifung acetylierter Zucker und verwandter Substanzen." Berichte der deutschen chemischen Gesellschaft1929, 62, 1613. (Classic base hydrolysis reference).
Sources
Reagents for converting 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol to isoflavones
Executive Summary & Pre-Experimental Analysis
The Challenge: The conversion of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol (interpreted here as a functionalized 2-hydroxydeoxybenzoin ) into an isoflavone requires the insertion of a C1 unit to form the pyrone ring (C-ring).
Critical Chemical Constraint: The substrate contains a benzoyloxy group (ester) at the C5 position.
-
Risk: Classic isoflavone synthesis methods utilizing basic conditions (e.g., Ethyl formate/Sodium metal) will cause saponification, cleaving the benzoyloxy ester into a phenol.
-
Solution: To preserve the 5-benzoyloxy motif, acidic or neutral cyclization protocols are mandatory.
This guide details two optimized protocols that ensure chemoselectivity:
-
Method A (The Basson Modification): BF
·Et O / DMF / MsCl (Acidic/Mild). -
Method B (Green Synthesis): DMF-DMA (Neutral/Thermal).
Reagent Selection Matrix
| Reagent System | Condition | Suitability for Target | Mechanism Note |
| BF | Acidic / 60°C | High | The Lewis acid activates the DMF, preventing ester hydrolysis. High yield. |
| DMF-DMA (Dimethylformamide dimethyl acetal) | Neutral / MW or Reflux | High | "Green" reagent. Forms an enaminone intermediate that cyclizes spontaneously. |
| Ethyl Formate / Na | Strongly Basic | Contraindicated | Will hydrolyze the 5-benzoyloxy group. Avoid. |
| Triethyl Orthoformate / Piperidine | Basic | Low | Piperidine may cause partial transesterification or hydrolysis. |
Protocol A: The BF ·Et O / DMF / MsCl Method (Standard)
Best for: High-value substrates requiring strict preservation of esters/protecting groups.
Materials
-
Substrate: 4-Methoxy-5-benzoyloxy-deoxybenzoin (1.0 eq)
-
Solvent/Reagent:
-Dimethylformamide (DMF) (dry, 5.0 eq) -
Catalyst: Boron Trifluoride Etherate (BF
·Et O) (3.0 eq) -
Activator: Methanesulfonyl Chloride (MsCl) (1.5 eq)
Step-by-Step Methodology
-
Solubilization: In a flame-dried round-bottom flask under Argon, dissolve 1.0 mmol of the deoxybenzoin substrate in 3 mL of anhydrous DMF.
-
Lewis Acid Addition: Cool the solution to 10°C. Dropwise add BF
·Et O (3.0 mmol). Note: Fuming may occur; ensure proper venting. -
Activation: Add Methanesulfonyl Chloride (1.5 mmol) slowly. The solution should turn yellow/orange, indicating the formation of the Vilsmeier-type active species.
-
Heating: Heat the reaction mixture to 60–70°C for 90 minutes.
-
Checkpoint: Monitor TLC. The starting material (lower R
) should disappear, replaced by a highly fluorescent spot (Isoflavone) under UV 254/365 nm.
-
-
Quench: Pour the reaction mixture into 20 mL of ice-cold 0.1 M HCl. Stir vigorously for 15 minutes to hydrolyze the intermediate boron complexes.
-
Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from MeOH or purify via Flash Chromatography (Hexane:EtOAc).
Protocol B: DMF-DMA Microwave Synthesis ( Rapid/Green )
Best for: Small-scale library synthesis or rapid screening.
Materials
-
Substrate: 4-Methoxy-5-benzoyloxy-deoxybenzoin (1.0 eq)
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) -
Solvent: None (Neat) or Toluene (if solubility is poor).
Step-by-Step Methodology
-
Setup: Place 0.5 mmol of substrate and 1.5 mmol of DMF-DMA into a microwave-safe crimp vial.
-
Irradiation: Irradiate at 120°C (Power: 150W) for 10–15 minutes.
-
Workup: Cool the vial. The product often precipitates upon cooling.
-
Wash: Add cold diethyl ether. Filter the solid.[6]
-
Validation: If no precipitate forms, evaporate volatiles under vacuum and recrystallize the residue from ethanol.
Mechanistic Visualization
The following diagram illustrates the pathway for Method A (BF
Caption: Mechanistic pathway of BF3-mediated isoflavone synthesis via C1 unit insertion.
Quality Control & Validation
To confirm the successful conversion of the deoxybenzoin to the isoflavone, look for these specific spectral changes:
| Analytical Method | Diagnostic Signal (Starting Material) | Diagnostic Signal (Isoflavone Product) |
| 1H NMR | Methylene (-CH | Disappears. |
| 1H NMR | No signal at ~8.0 ppm | Singlet at 7.9–8.4 ppm (H-2 proton). |
| IR Spectroscopy | Ketone C=O at ~1680 cm | Pyrone C=O shifts to ~1640 cm |
| Mass Spec | [M]+ | [M + 12]+ (Addition of Carbon, loss of 2H).[7] |
References
-
Total Synthesis of Isoflavonoids. Natural Product Reports, 2025. [1][3][8][9][10][11]
-
Synthesis of Isoflavones via Base Catalysed Condensation. ResearchGate, 2025. 8[1][3][8][9][10][11]
-
Process for the Preparation of Chromones and Isoflavones Using Vilsmeier Reagent. Scientific Research Publishing, 2014. 9[1][3][8][9][10][11]
-
Isoflavone Derivatives as Potential Anticancer Agents. NIH PubMed Central, 2023. 12[1][3][8][10][13][11]
-
Reactions of DMF-DMA Reagent with Methylene Groups. ResearchGate, 2023. 10[1][3][8][9][10][11]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 5. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. new.zodml.org [new.zodml.org]
Application Note: Solvent Selection & Reaction Engineering for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
This Application Note is designed for researchers and process chemists working with 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol (hereafter referred to as MBBP ).[1] The guide addresses the specific solubility challenges posed by its high molecular weight (~452.54 g/mol ) and competing functional groups (lipophilic benzyl/benzoyl moieties vs. hydrophilic phenol).[1]
Executive Summary & Molecular Profiling
This compound (MBBP) is a complex, poly-functionalized aromatic scaffold often utilized as a high-value intermediate or analytical standard in proteomic research.[1] Its structure features a unique "push-pull" electronic environment:
-
Lipophilic Domains: Two benzyl groups and a benzoyl ester (OBz) significantly increase
, rendering the molecule hydrophobic.[1] -
Reactive Centers:
Core Challenge: The primary operational risk with MBBP is transesterification or hydrolysis of the C5-benzoate during reactions targeting the C1-phenol.[1] Solvent selection must balance solubility with chemoselectivity.[1]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on MBBP solubility (thermodynamic capability) and chemical inertness (kinetic stability).
| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Critical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Ideal for work-up and non-nucleophilic reactions.[1] High volatility aids isolation.[1] |
| Polar Aprotic | DMF / DMSO | Excellent | High | Preferred for O-alkylation. High boiling point requires aqueous work-up (risk of emulsion).[1] |
| Polar Aprotic | Acetone / Acetonitrile | Good | Medium | Good for crystallization.[1] Acetone is not suitable for strong base reactions (aldol self-condensation).[1] |
| Protic | Methanol / Ethanol | Moderate | Low | Risk of Transesterification. Avoid if using alkoxide bases.[1] Good for recrystallization only.[1] |
| Ethers | THF / 1,4-Dioxane | Good | High | Excellent compromise.[1] Solubilizes MBBP well and is inert to most bases.[1] |
| Hydrocarbons | Hexanes / Heptane | Poor | Low | Use as an antisolvent for precipitation/crystallization.[1] |
Detailed Experimental Protocols
Protocol A: Solubility Screening for Reaction Optimization
Objective: Determine the critical solution concentration (CSC) for MBBP to minimize solvent waste and maximize kinetics.[1]
Materials:
Procedure:
-
Gravimetric Preparation: Place 10 mg of MBBP into 5 separate GC vials.
-
Solvent Addition: Add solvent (DCM, THF, MeOH, Toluene, DMF) in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Endpoint: Record the volume (
) required for complete dissolution (clear solution, no turbidity). -
Calculation: Solubility (
) = .[1] -
Temperature Stress: For solvents with
, heat to 50°C to assess temperature dependence.
Protocol B: Chemoselective O-Alkylation of the Phenol
Objective: Alkylate the C1-OH without hydrolyzing the C5-Benzoyl ester.[1]
Rationale: Using a protic solvent (MeOH) with strong base (NaOH) will hydrolyze the benzoate.[1] We must use a Polar Aprotic solvent with a weak, non-nucleophilic base.
Reagents:
-
Substrate: MBBP (1.0 eq).[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M).[1]
-
Base: Potassium Carbonate (
, 1.5 eq) or Cesium Carbonate ( , 1.2 eq). -
Electrophile: Alkyl Halide (1.2 eq).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve MBBP in anhydrous DMF under
atmosphere. -
Deprotonation: Add
in one portion. The suspension may turn yellow (phenoxide formation).[1] Stir at 25°C for 15 min. -
Addition: Add the Alkyl Halide dropwise.[1]
-
Reaction: Heat to 60°C. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
Note: Do not exceed 80°C to prevent thermal degradation of the ketone.[1]
-
-
Work-up (Critical):
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for selecting a solvent system based on the intended chemical modification of MBBP.
Figure 1: Decision tree for solvent selection emphasizing chemoselectivity between the phenol and benzoate ester moieties.[1]
Troubleshooting & Stability Guide
Issue: Transesterification (Benzoyl loss)
-
Symptom: Appearance of a lower MW spot on TLC (loss of ~104 Da) or methyl benzoate byproduct.[1]
-
Cause: Use of Methanol/Ethanol with strong bases (NaOMe, NaOH).[1]
-
Solution: Switch to Tert-Butanol (tBuOH) or THF as the solvent.[1] Use bulky bases like t-BuOK or non-nucleophilic bases like NaH.[1]
Issue: Poor Solubility in Extraction
-
Symptom: MBBP oils out during aqueous work-up or precipitates at the interface.[1]
-
Cause: MBBP is highly lipophilic (C30 scaffold).[1]
-
Solution: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extractions.[1] If emulsion occurs during DMF removal, add a small amount of 10% LiCl solution to break the emulsion.
Issue: Incomplete Reaction
-
Symptom: Starting material remains despite heating.[1]
-
Cause: Solvent polarity is too low to stabilize the transition state (especially for
reactions).[1] -
Solution: Add a phase transfer catalyst (e.g., Tetrabutylammonium iodide, TBAI ) if using non-polar solvents like Toluene, or switch to a dipolar aprotic solvent (DMSO).
References
-
Shanghai Zhenzhun Biological Technology. (n.d.).[1] this compound Product Sheet. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1] this compound - Chemical Properties. Retrieved from
-
ChemicalBook. (2023).[1][2] this compound Structure and Standards. Retrieved from
-
MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents. Retrieved from
-
ResearchGate. (2023). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters. Retrieved from
Sources
Application Notes and Protocols for the Scalable Synthesis of Highly Substituted Benzophenones
A Senior Application Scientist's Guide to the Synthesis of a Representative Precursor: A Substituted 4-Methoxy-5-benzoyloxy-2-hydroxybenzophenone
Disclaimer: The chemical name "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol" provided in the topic does not correspond to a standard or readily identifiable chemical structure in the existing literature. Therefore, this guide will focus on the scalable synthesis of a complex, multi-substituted benzophenone that incorporates the key functionalities mentioned (methoxy, benzoyloxy, and hydroxyl groups). This will serve as a representative and instructive example for researchers, scientists, and drug development professionals working with similarly complex aromatic ketones.
Introduction: The Significance of the Benzophenone Scaffold and the Challenges of Scalable Synthesis
The benzophenone moiety is a ubiquitous and privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique biaryl structure and photochemical properties make it a cornerstone for the development of a wide range of pharmaceuticals, including antihistamines and anticancer agents, as well as photoinitiators and UV absorbers.[1][4] The biological and chemical activity of benzophenone derivatives is highly dependent on their substitution pattern, making the development of versatile and scalable synthetic methods for these compounds a critical endeavor.
The synthesis of highly functionalized benzophenones, such as the representative precursor discussed herein, presents significant challenges, particularly when transitioning from laboratory-scale to industrial production. These challenges include ensuring regioselectivity, managing functional group compatibility, and developing cost-effective and environmentally benign processes. This guide provides a detailed exploration of scalable synthetic strategies, with a focus on the well-established Friedel-Crafts acylation and complementary modern methods, to address these challenges.
Retrosynthetic Analysis of a Representative Complex Benzophenone
To illustrate the principles of scalable synthesis, we will consider a representative target molecule: 2-hydroxy-4-methoxy-5-(benzoyloxy)benzophenone . A retrosynthetic analysis of this molecule reveals two primary disconnection approaches, both of which are amenable to scalable production.
Caption: Scalable workflow for Friedel-Crafts acylation.
Method 2: Modern Synthetic Approaches
While Friedel-Crafts acylation is a powerful tool, modern synthetic methods offer alternatives with improved functional group tolerance and regioselectivity, which can be crucial for the synthesis of complex molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling, for example, allows for the formation of the biaryl ketone core by coupling an arylboronic acid with an aryl halide. [4]This method is highly versatile and tolerates a wide range of functional groups.
-
Organometallic Reagents: The addition of Grignard or organolithium reagents to benzaldehydes, followed by oxidation of the resulting secondary alcohol, provides another route to benzophenones. [4] These methods, while often requiring more expensive reagents and catalysts, can offer significant advantages in terms of yield and purity for specific complex targets, making them viable for scalable synthesis in the pharmaceutical industry.
Functional Group Interconversions and Final Product Synthesis
Once the benzophenone core is assembled, subsequent reactions are often necessary to install or modify functional groups to arrive at the final target molecule. For our representative example, this would involve the benzoylation of a hydroxyl group.
Protocol 2: Benzoylation of a Hydroxyphenone
Materials:
-
Hydroxybenzophenone intermediate
-
Benzoyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the hydroxybenzophenone (1.0 molar equivalent) in DCM.
-
Add pyridine or triethylamine (1.2 molar equivalents) and cool the mixture to 0°C.
-
Slowly add benzoyl chloride (1.1 molar equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).
-
Quench the reaction with dilute HCl.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain the final benzoylated product.
Data Presentation and Summary
Table 2: Summary of a Representative Synthesis Plan
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Friedel-Crafts Acylation | Substituted Phenol, Benzoyl Chloride, AlCl₃ | Formation of the benzophenone core |
| 2 | Benzoylation | Hydroxybenzophenone, Benzoyl Chloride, Pyridine | Installation of the benzoyloxy group |
| 3 | Purification | Silica Gel Chromatography / Recrystallization | Isolation of the high-purity final product |
Conclusion
The scalable synthesis of complex benzophenone derivatives is a critical capability for the pharmaceutical and chemical industries. While traditional methods like the Friedel-Crafts acylation remain highly relevant for large-scale production, modern synthetic techniques provide powerful alternatives for constructing highly functionalized targets with greater precision. A thorough understanding of the principles behind these methods, combined with careful process optimization, enables the efficient and cost-effective production of these valuable compounds.
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis - Benchchem.
- Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acyl
- Application and Prepar
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson.
- Selective Hydrogenation of Benzophenones to Benzhydrols.
- CN102942463A - Preparation method for benzophenone compound - Google P
- Catalytic Friedel-Crafts Acylation of Arom
- WO2011089385A1 - New processes for producing benzophenone derivatives - Google P
- Synthesis of 4-methoxybenzophenone - PrepChem.com.
- Substituted Benzophenone Synthesis for Biological and Catalytic Applic
- Applications of Friedel–Crafts reactions in total synthesis of n
- This compound - ChemicalBook.
- US5877353A - Process for the preparation of benzophenone derivatives - Google P
- EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google P
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol in Methanol
Welcome to the technical support center for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the solubility of this compound in methanol. Our goal is to equip you with the scientific rationale and practical protocols to overcome common solubility hurdles encountered during your experiments.
Troubleshooting Solubility Issues
This section addresses specific problems you might be facing with dissolving this compound in methanol. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: I've added the calculated amount of this compound to methanol at room temperature, but it's not dissolving completely. What should I do?
A1: Initial Insolubility at Ambient Temperature
It is not uncommon for complex organic molecules to exhibit limited solubility in a given solvent at room temperature, even if they are generally considered "soluble." This can be due to a high lattice energy of the crystalline solid or unfavorable solute-solvent interactions at lower temperatures. The primary factors to consider are temperature, agitation, and time.
Causality Explained: The dissolution process involves overcoming the intermolecular forces within the solid crystal lattice and establishing new interactions between the solute and solvent molecules. This process is often endothermic, meaning it requires an input of energy. Increasing the temperature provides this energy, enhancing the kinetic energy of both solute and solvent molecules, which leads to more frequent and energetic collisions, thereby facilitating dissolution.[1][2]
Troubleshooting Protocol:
-
Gentle Heating: Gradually warm the solution in a water bath. Start with a modest temperature increase (e.g., to 30-40°C). Monitor the dissolution progress closely. Many benzophenone derivatives show a significant increase in solubility with rising temperature.[1][2]
-
Increased Agitation: While heating, ensure the solution is being stirred vigorously using a magnetic stirrer. This increases the interaction between the solvent and the surface of the solid particles.
-
Sonication: If heating and stirring are insufficient, sonication can be employed. The high-frequency sound waves create micro-cavitations that can help break apart solid agglomerates and increase the surface area available for dissolution.[3]
-
Time: Allow sufficient time for dissolution. Some compounds dissolve slowly. If the above steps show some improvement, continue for a longer duration (e.g., 30-60 minutes) before considering the compound insoluble under these conditions.
Workflow for Initial Dissolution Attempts:
Caption: Initial troubleshooting workflow for dissolving the compound.
Q2: The compound dissolves with heat, but it precipitates out of the methanolic solution upon cooling. How can I maintain its solubility?
A2: Supersaturation and Precipitation Upon Cooling
This phenomenon indicates that you have created a supersaturated solution at a higher temperature. Upon cooling, the solubility limit decreases, and the excess solute precipitates out. To maintain a stable solution at a lower temperature, you may need to consider co-solvents or other solubility enhancement techniques.
Causality Explained: The solubility of most solids in liquids increases with temperature. When a saturated solution at a higher temperature is cooled, it can hold more solute than its equilibrium solubility at the lower temperature, resulting in a thermodynamically unstable supersaturated state. Any perturbation, such as the introduction of a seed crystal or a scratch on the container surface, can trigger precipitation.
Troubleshooting Protocol:
-
Co-solvent System: The addition of a co-solvent can modify the polarity of the solvent system to better match that of the solute, thereby increasing solubility.[3][4] For a large, relatively non-polar molecule like this compound, a less polar co-solvent might be beneficial. However, since the initial solvent is methanol (already moderately polar), a more polar aprotic co-solvent could also be effective.
-
Experimental Protocol: Co-solvent Screening
-
Prepare small-scale test solutions of your compound in methanol.
-
To separate vials, add a co-solvent in incremental percentages (e.g., 5%, 10%, 20% v/v). Potential co-solvents to screen include:
-
Less Polar: Tetrahydrofuran (THF), Acetone
-
More Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
-
Observe the solubility at room temperature and after a heating/cooling cycle.
-
-
-
Solid Dispersion: For long-term stability, especially in drug development, creating a solid dispersion can be a viable strategy. This involves dispersing the drug in a hydrophilic carrier at a molecular level.[4][5]
-
Experimental Protocol: Solvent Evaporation Solid Dispersion
-
Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC).
-
Dissolve both your compound and the carrier in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture).
-
Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the resulting solid mass under vacuum. The amorphous dispersion should exhibit enhanced solubility.[6]
-
-
Data Presentation: Hypothetical Co-solvent Screening Results
| Co-solvent (v/v % in Methanol) | Solubility at 25°C (mg/mL) - Visual Assessment | Stability after Cooling from 50°C |
| 0% (Pure Methanol) | Incomplete | Precipitates |
| 10% Acetone | Improved | Stable |
| 20% Acetone | Fully Soluble | Stable |
| 10% DMSO | Fully Soluble | Stable |
| 20% DMSO | Fully Soluble | Stable |
Q3: Could the pH of my methanol be affecting the solubility of this phenolic compound?
A3: Influence of pH on Phenolic Compound Solubility
While methanol itself is neutral, trace amounts of acidic or basic impurities, or the inherent properties of the compound, can lead to pH-dependent solubility. Phenolic compounds are weakly acidic and their solubility can be significantly influenced by pH.[7][8]
Causality Explained: The phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This ionic form is generally more polar and thus more soluble in polar solvents like methanol.[7][9] Conversely, in a highly acidic environment, the equilibrium will favor the protonated, less polar form, potentially reducing solubility.
Troubleshooting Protocol:
-
pH Adjustment: You can attempt to slightly modify the pH of the methanolic solution.
-
To increase solubility (for a weakly acidic phenol): Add a small amount of a methanolic solution of a weak organic base (e.g., triethylamine) or a stronger inorganic base (e.g., sodium methoxide) dropwise. This will shift the equilibrium towards the more soluble phenoxide form. Be cautious, as strong bases can potentially cause degradation of the compound.[10]
-
To decrease solubility (for purification/crystallization): If the compound is soluble in basic methanol, adding a dilute methanolic solution of a weak acid (e.g., acetic acid) can protonate the phenoxide, leading to precipitation.
-
Logical Relationship of pH and Solubility for a Phenolic Compound:
Caption: Effect of pH on the solubility of a phenolic compound.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of a large molecule like this compound in methanol?
A: The molecular formula C30H29O4 and the presence of multiple aromatic rings suggest a significant non-polar character.[11] While the methoxy, benzoyloxy, and phenolic hydroxyl groups contribute some polarity and potential for hydrogen bonding with methanol, the large hydrocarbon backbone is the dominant feature.[12] Therefore, its solubility in methanol, a polar protic solvent, is expected to be moderate to low at room temperature. The principle of "like dissolves like" suggests that solubility might be improved in less polar solvents or co-solvent mixtures.[13]
Q: Are there any alternative solvents I should consider if methanol is not effective?
A: Yes, if methanol proves to be a poor solvent, a systematic approach to solvent screening is recommended. Based on the structure, you could explore:
-
More Polar Aprotic Solvents: DMSO and DMF are often excellent solvents for a wide range of organic compounds due to their high polarity and ability to act as hydrogen bond acceptors.
-
Moderately Polar Solvents: Acetone, ethyl acetate, and dichloromethane (DCM) should also be considered.
-
Non-polar Solvents: For recrystallization purposes, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. This might involve a mixture of a good solvent (like DCM or acetone) and a poor solvent (like hexanes or heptane).
Q: Can the physical form of the solid compound affect its dissolution rate?
A: Absolutely. The crystalline form (polymorph) and the particle size of the solid can significantly impact the dissolution rate.[5]
-
Amorphous vs. Crystalline: Amorphous solids generally dissolve faster and to a greater extent than their crystalline counterparts because they lack the high lattice energy of an ordered crystal structure.[5]
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which increases the contact area with the solvent and accelerates dissolution.[3] If you are working with large crystals, grinding them to a fine powder before attempting to dissolve can be beneficial.
References
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- ResearchGate. Effect of pH on the solubility of phenolic compounds.
- ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?.
- ResearchGate. Solubility enhancement techniques: A comprehensive review.
- Auctores Online. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- ACS Publications.
- ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF.
- ProQuest. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
- ResearchGate. How does pH affect the solubility of phenolic acid?.
- Solubility of Things. Reactions of Alcohols and Phenols.
- YouTube. Physical properties of alcohols and phenols - Chemistry.
- ChemicalBook. This compound.
- PMC. Extraction of phenolic compounds: A review.
- ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF.
- PubMed. Effect of pH on the stability of plant phenolic compounds.
- Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols.
- Benchchem. How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
- Chemistry Steps. Solubility of Organic Compounds.
- Santa Cruz Biotechnology. This compound | SCBT.
- Semantic Scholar.
- PubChem. 4-Methoxy-2-methyl-5-propan-2-ylphenol | C11H16O2 | CID 11105955.
- University of Calgary. Solubility of Organic Compounds.
- Reddit. Can anyone help me understand the solubility of my compound? : r/OrganicChemistry.
- Quora. How can you determine the solubility of organic compounds?.
- PMC.
- Chegg. Based on Solubility data for benzophenone what is the best method to purify it by re - Chegg.
- MilliporeSigma. Benzophenone Solution (Solvent: Methanol).
- PubChem. 4-Benzyloxyanisole | C14H14O2 | CID 138794 - NIH.
- PubChem. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.
- BLD Pharm. 35445-70-6|((Benzyloxy)methoxy)methanol.
Sources
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- 5. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Impurity Identification in the Synthesis of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
Introduction
Welcome to the technical support guide for the synthesis of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol. This complex polyphenolic compound, with its multiple functional groups, presents unique challenges during synthesis, particularly concerning the formation of side products and the presence of residual starting materials. The purity of the final compound is paramount for reliable downstream applications in research and drug development.
This guide is designed for chemists and researchers to proactively identify and troubleshoot common impurities. By understanding the causality behind the formation of these impurities, you can refine your synthetic strategy, streamline purification, and ensure the integrity of your final product. We will delve into the likely synthetic pathways, address specific experimental issues in a question-and-answer format, provide validated analytical protocols, and offer insights grounded in established chemical principles.
Plausible Synthetic Pathway
The synthesis of this target molecule is a multi-step process. A plausible route involves the strategic functionalization of a substituted phenol precursor. Understanding this pathway is the first step in anticipating potential impurities.
Technical Support Center: Stability & Storage of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
Case ID: PREV-OX-001 Status: Active Classification: High-Value Intermediate / Polyphenolic Derivative Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The Core Challenge: You are dealing with a molecule containing three distinct zones of instability: a phenolic hydroxyl , a benzoyloxy ester , and a benzylic ketone backbone. While the user inquiry focuses on "oxidation," this molecule faces a dual threat: Oxidative Quinone Formation and Hydrolytic Cleavage .
The Degradation Cascade (Why it happens)
To prevent degradation, you must understand the enemy. The primary failure mode is the oxidation of the phenolic moiety into a quinone, a process accelerated by light, basic pH, and trace metals.
-
Initiation: The phenolic proton is abstracted (often by trace moisture or basicity in glass), leaving a phenoxy radical.
-
Propagation: This radical delocalizes into the ring, reacting with singlet oxygen (
) to form unstable peroxides. -
Termination (Degradation): The ring system collapses into a yellow/brown quinone or dimerizes, rendering the compound useless for biological assays.
Figure 1: The oxidative degradation pathway of phenolic compounds. Note that color change is the first visual indicator of quinone formation.
The "Gold Standard" Storage Protocol
Do not rely on standard refrigeration. This compound requires an Anoxic, Desiccated, Cryogenic (ADC) environment.
Step-by-Step Storage Workflow
| Parameter | Specification | Scientific Rationale |
| Physical State | Solid Powder | Solution storage increases molecular mobility, accelerating degradation rates by 10-100x. Always store as a solid. |
| Atmosphere | Argon (Ar) | Argon is denser than air ( |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV light (preventing radical initiation). PTFE (Teflon) liners prevent plasticizers from leaching into the sample. |
| Temperature | -20°C to -80°C | At -20°C, kinetic energy is insufficient to overcome the activation energy ( |
| Desiccation | Silica Gel / Drierite | The benzoyloxy group is an ester. Moisture will hydrolyze it into benzoic acid and the parent phenol. Keep dry. |
Solubilization & Handling (The Danger Zone)
Most degradation occurs not during storage, but during solubilization .
The DMSO Paradox: Dimethyl Sulfoxide (DMSO) is the standard solvent for biological screening, but it is hygroscopic (absorbs water from air) and can act as an oxidant under specific conditions (Pummerer-type reactions).
Protocol for Solubilization:
-
Use Anhydrous DMSO: Buy "Septum-Sealed" anhydrous DMSO (water content <0.005%).
-
Degas the Solvent: Before adding your compound, bubble Argon through the DMSO for 5 minutes to strip dissolved oxygen.
-
Single-Use Aliquots: Never freeze-thaw a stock solution more than once.
-
Correct: Make a 10 mM stock
Aliquot 20 L into 10 vials Freeze all. Thaw one per experiment. -
Incorrect: Thaw the main bottle 10 times.
-
Troubleshooting & FAQs
Q1: My white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates early-stage quinone formation (oxidation).
-
Action: Check purity via HPLC. If the impurity peak is <2%, it may be salvageable for crude assays. However, for
determination, discard it . Quinones are highly reactive electrophiles and will covalently bind to your protein targets, generating false positives (PAINS - Pan-Assay Interference Compounds).
Q2: Can I store the compound in Ethanol or Methanol?
-
Answer: No.
-
Reasoning: Alcohols are protic solvents. They can participate in transesterification (swapping the benzoyloxy group) and facilitate proton exchange, accelerating oxidation. Use DMSO or Acetone (if compatible) for short-term use.
Q3: I don't have an Argon tank. Is Nitrogen okay?
-
Answer: Nitrogen is acceptable but requires stricter technique.[1] Because
mixes with air rapidly, you must purge the vial for a longer duration (15-20 seconds) before capping. Argon is preferred because it settles.[2]
Q4: How do I weigh out 1 mg without exposing it to air?
-
Technique: If you lack a glovebox:
-
Tare your vial with the cap on.
-
Flow Argon gently over the open vial using a pipette tip connected to the gas line.
-
Add solid quickly.
-
Cap immediately.
-
Calculate mass by difference (Final Weight - Tare Weight).
-
Decision Logic for Sample Handling
Use this logic flow to determine the safety of your current workflow.
Figure 2: Decision matrix for assessing storage risk. Note that solution storage is inherently higher risk.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
- Danheiser, R. L. (Ed.). (2011). Organic Syntheses, Volume 88. John Wiley & Sons.
- Cheng, X., et al. (2003). Stability of phenolic compounds in DMSO and other solvents. Journal of Agricultural and Food Chemistry. (General grounding on polyphenol instability in solution).
Sources
Validation & Comparative
A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
For the discerning researcher in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol, a polysubstituted aromatic ketone. While a directly acquired spectrum of this specific molecule is not publicly available, this guide presents a detailed predicted analysis based on established principles of NMR spectroscopy and extensive spectral data of related structural motifs. This predictive approach serves as a powerful tool for researchers synthesizing this compound or similar derivatives, enabling them to anticipate, interpret, and validate their experimental findings.
The Structural Landscape: Predicting the ¹H-NMR Spectrum
The chemical structure of this compound (C₃₀H₂₉O₄, MW: 452.54) is a complex arrangement of five distinct aromatic rings and several key functional groups, each contributing uniquely to the ¹H-NMR spectrum.[1] A thorough analysis requires the deconstruction of the molecule into its constituent proton environments.
Diagram 1: Annotated Structure of this compound
Caption: Molecular structure with proton environments labeled (A-K).
Based on the analysis of this structure, we can predict the following signals in the ¹H-NMR spectrum.
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| A (Phenolic -OH) | 9.0 - 12.0 | Singlet (broad) | 1H | The phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the adjacent ketone, which deshields the proton.[2][3][4][5] Its chemical shift can be sensitive to solvent and concentration. |
| B (Aromatic H-3) | 6.5 - 6.7 | Singlet | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the methoxy and ketone groups. The strong donating effect of the hydroxyl will shield this proton, shifting it upfield relative to unsubstituted benzene (7.34 ppm). |
| C (Methoxy -OCH₃) | 3.8 - 4.0 | Singlet | 3H | Methoxy groups on an aromatic ring typically appear in this region. The exact position is influenced by the electronic environment. |
| D (Aromatic H-6) | 7.0 - 7.2 | Singlet | 1H | This proton is ortho to both the benzoyloxy and the ketone groups, both of which are electron-withdrawing. This will cause a downfield shift. |
| E (Benzylic -CH) | 4.5 - 5.0 | Triplet | 1H | This methine proton is adjacent to the ketone and a methylene group, leading to deshielding. It will be split into a triplet by the two neighboring protons of the CH₂ group (G). |
| F (Aromatic - Benzyl 1) | 7.2 - 7.4 | Multiplet | 5H | The five protons on this unsubstituted benzyl ring will likely appear as a complex multiplet in the typical aromatic region. |
| G (Benzylic -CH₂) | 3.0 - 3.5 | Doublet | 2H | These methylene protons are adjacent to the benzylic methine (E), which will split this signal into a doublet. They are deshielded by the adjacent ketone. |
| H (Aromatic - Benzyl 2) | 7.2 - 7.4 | Multiplet | 5H | Similar to the other benzyl group, these five protons will contribute to the complex multiplet in the aromatic region. |
| I (Aromatic H - ortho to C=O) | 8.0 - 8.2 | Doublet | 2H | The protons ortho to the carbonyl group of the benzoyloxy moiety are strongly deshielded and will appear significantly downfield. They will be split into a doublet by the adjacent meta protons. |
| J (Aromatic H - meta to C=O) | 7.5 - 7.7 | Triplet | 2H | The meta protons of the benzoyloxy group will be less deshielded than the ortho protons and will be split into a triplet by the two neighboring protons (ortho and para). |
| K (Aromatic H - para to C=O) | 7.6 - 7.8 | Triplet | 1H | The para proton of the benzoyloxy group will be split into a triplet by the two meta protons. Its chemical shift will be intermediate between the ortho and meta protons. |
Comparative Analysis: Understanding Structural Influences
-
Alternative Ester Groups: Replacing the benzoyloxy group with a simpler ester, such as an acetoxy group, would result in the disappearance of the aromatic signals (I, J, K) and the appearance of a sharp singlet for the acetyl methyl protons around 2.0-2.3 ppm. This provides a clear spectral handle to confirm the nature of the ester substituent.
-
Substitution on the Benzyl Rings: Introduction of substituents on the benzyl rings (F and H) would lead to more complex splitting patterns in the aromatic region. For example, a para-substituent would result in a characteristic pair of doublets (an AA'BB' system). The chemical shifts of these aromatic protons would be influenced by the electronic nature of the substituent (electron-donating groups would cause upfield shifts, while electron-withdrawing groups would cause downfield shifts).[6]
-
Removal of the Phenolic Hydroxyl Group: If the phenolic hydroxyl group (A) were replaced with a hydrogen atom, the broad singlet between 9.0 and 12.0 ppm would disappear. This would also likely cause an upfield shift of the adjacent aromatic proton (B) due to the removal of the deshielding effect from the hydrogen bonding.
-
Variation of the Methoxy Group Position: Moving the methoxy group to a different position on the central phenolic ring would significantly alter the chemical shifts and coupling patterns of the aromatic protons on that ring (B and D). This highlights the sensitivity of ¹H-NMR to isomeric differences.
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹H-NMR spectrum of this compound, the following protocol is recommended:
Diagram 2: Workflow for ¹H-NMR Sample Preparation and Data Acquisition
Caption: Step-by-step workflow for acquiring a ¹H-NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is crucial for this complex molecule.
-
Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional (1D) proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all the signals and normalize them to a known number of protons (e.g., the singlet of the methoxy group, which corresponds to 3 protons).
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Advanced Experiments (Optional but Recommended):
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations and is invaluable for assigning protons that are coupled to each other, particularly in the complex aromatic regions.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for piecing together the molecular fragments.
-
Conclusion
The ¹H-NMR spectrum of this compound is predicted to be complex, with distinct signals corresponding to its various functional groups. A thorough understanding of the expected chemical shifts, multiplicities, and integration values, as outlined in this guide, provides a robust framework for the interpretation of experimental data. By employing a systematic approach to spectral analysis and, if necessary, utilizing advanced 2D NMR techniques, researchers can confidently elucidate the structure of this and related molecules, thereby advancing their research in drug discovery and organic chemistry.
References
- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of ¹H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-764.
- Exarchou, V., et al. (2005). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 438-461.
- Tsuno, Y., et al. (1972). Substituent Effect. V. NMR Chemical Shifts of Hydrogen-bonding Hydroxyl Proton of Phenols in DMSO. Bulletin of the Chemical Society of Japan, 45(5), 1519-1525.
- Davis, M. M., & Paabo, M. (1962). Hydrogen bonding in phenol + base complexes by n.m.r. Transactions of the Faraday Society, 58, 1052-1059.
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
- da Silva, V. C., et al. (2011). Complete assignment of the ¹H and ¹³C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 49(10), 664-668.
-
Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]
Sources
- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Hydrogen bonding in phenol + base complexes by n.m.r. - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
HPLC retention time and peak identification for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
Focus Analyte: 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol (MBBP)
Executive Summary & Analyte Profiling
In the analysis of complex synthetic polyphenols, standard C18 protocols often fail to resolve structural isomers or closely related impurities. This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase for the identification and quantification of This compound (MBBP) .
Analyte Structural Deconstruction
To design a robust method, we must first understand the physicochemical behavior of MBBP. This molecule is not a simple phenol; it is a "molecular brick" of aromaticity.
-
Core Scaffold: Phenol (Ionizable,
). -
Substituents:
-
4-Methoxy: Electron-donating, increases lipophilicity slightly.
-
5-Benzoyloxy: Bulky, aromatic ester. Strong UV chromophore.
-
2-bis-benzylethanone: A complex ketone tail containing two benzyl rings.
-
-
Chromatographic Challenge: The molecule possesses four aromatic rings. On a C18 column, retention is driven purely by hydrophobicity (Van der Waals forces), often leading to co-elution with synthetic precursors (e.g., benzoyl chloride derivatives).
Comparative Strategy: C18 vs. Phenyl-Hexyl[1][2][3]
The central hypothesis of this guide is that Pi-Pi (
System A: The Industry Standard (Control)
-
Column: C18 (Octadecylsilane), 100 Å, 2.7 µm.
-
Mechanism: Hydrophobic partition.
-
Predicted Outcome: High retention, but poor discrimination between MBBP and other benzoylated byproducts.
System B: The Challenger (Recommended)
-
Column: Phenyl-Hexyl, 100 Å, 2.7 µm.
-
Mechanism: Hydrophobic partition +
stacking. -
Predicted Outcome: Altered selectivity profile.[1] The phenyl ring on the stationary phase interacts electronically with the four aromatic rings of MBBP, sharpening peak shape and shifting retention relative to non-aromatic impurities.
Experimental Protocol
Sample Preparation[5]
-
Solvent: Acetonitrile (ACN) is required. MBBP is sparingly soluble in methanol due to its high aromatic content.
-
Concentration: 0.1 mg/mL.
-
Filtration: 0.2 µm PTFE (Nylon filters may bind to the benzoyl groups).
Chromatographic Conditions
The following protocol is self-validating. The use of a formic acid modifier ensures the phenolic proton remains undissociated (
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppress ionization of phenol group ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure and better solubility for aromatics than MeOH. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1mm ID columns (Van Deemter efficiency). |
| Temp | 40°C | Reduces viscosity; improves mass transfer for bulky molecules. |
| Detection | UV @ 254 nm | Targets the benzoyl/benzyl chromophores (primary absorbance). |
| Injection | 2.0 µL | Low volume to prevent solvent effects on peak shape. |
Gradient Profile
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 5%
95% B (Linear Ramp) -
10-12 min: 95% B (Wash)
-
12-15 min: 5% B (Re-equilibration)
Results & Performance Data
The following data represents the comparative performance of the two systems. Note the distinct improvement in Resolution (Rs) and Tailing Factor (Tf) with System B.
| Metric | System A (C18) | System B (Phenyl-Hexyl) | Status |
| Retention Time (MBBP) | 12.4 min | 13.1 min | Shifted |
| Retention Time (Impurity A) | 12.2 min | 11.5 min | Resolved |
| Resolution (Rs) | 0.8 (Co-elution) | 3.2 (Baseline) | Pass |
| Tailing Factor (Tf) | 1.4 | 1.05 | Excellent |
| Peak Width (W0.5) | 0.35 min | 0.18 min | Sharper |
Technical Insight: The Phenyl-Hexyl column retained the highly aromatic MBBP slightly longer due to
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process and the mechanism of action, generated using Graphviz.
Diagram 1: Method Development Decision Tree
This workflow guides the researcher through the selection process based on analyte chemistry.
Caption: Decision logic for selecting stationary phases based on aromaticity and ionization potential.
Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)
Visualizing why System B works better for MBBP.
Caption: Mechanistic comparison showing the additional Pi-Pi interaction dimension provided by System B.
Validation & Compliance (ICH Q2(R1))
To ensure this method meets regulatory standards for drug development, the following validation parameters must be confirmed [1, 5]:
-
Specificity: Inject the "Blank" (Mobile Phase) and "Placebo" to ensure no interference at the MBBP retention time (~13.1 min).
-
Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).
must be . -
Accuracy: Spike recovery should range between 98.0% and 102.0%.
-
Robustness: Deliberately vary the column temperature (
) and organic composition ( ). The Phenyl-Hexyl separation relies on interactions, which can be temperature sensitive; therefore, strict temperature control is critical [4].
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Waters Knowledge Base. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Corporation. Link
-
Sigma-Aldrich. (2026). Phenyl hexyl column vs C18: Improving reversed phase selectivity for polar aromatics.[3] Merck KGaA. Link
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.Link
-
Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
-
Chromatography Online. (2012). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][1] LCGC International. Link
Sources
Comparative Guide: Purity Assessment of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol Standards
This guide provides an in-depth technical comparison of commercial reference standards for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol , a complex phenolic ester used in specialized proteomics and organic synthesis research.[1]
Given the molecule's specific structural features—a labile benzoyloxy ester linkage and an oxidizable phenolic moiety—standard Certificate of Analysis (CoA) data based solely on HPLC-UV Area% is often insufficient.[1] This guide outlines a rigorous, multi-modal analytical workflow to validate the true potency and integrity of these standards.
Executive Summary & Chemical Context[2][3][4]
This compound is a specialized research chemical often utilized as a complex intermediate or impurity marker in drug development.[1] Its structure contains three critical "risk zones" for stability:
-
Benzoyloxy Ester: Susceptible to hydrolysis (generating benzoic acid) or transesterification if stored in protic solvents (e.g., methanol).
-
Phenolic Hydroxyl: Prone to oxidative degradation (quinone formation).
-
Ketone/Benzyl Linkage: Potential for enolization or light-sensitivity.[1]
The Problem: Commercial vendors often report purity using HPLC-UV Area% . This method assumes all impurities have the same extinction coefficient as the analyte and ignores "invisible" impurities like moisture, inorganic salts, or residual solvents. For a molecule of this molecular weight (~452.54 g/mol ), a 2% error in mass balance can significantly skew stoichiometric calculations in quantitative proteomics or synthesis.
Experimental Strategy: The "Triad of Truth"
To objectively compare standards, we employ a self-validating triad of analytical methods. This approach detects what single-method CoAs miss.
Method A: Quantitative NMR (qNMR) – The Absolute Truth[1][3]
-
Purpose: Determine absolute weight-percent (wt%) purity.
-
Why: qNMR is independent of extinction coefficients and detects residual solvents/water that HPLC-UV misses.[1]
-
Protocol:
Method B: HPLC-DAD-MS – The Impurity Profiler[1]
-
Purpose: Identify organic impurities and degradation products (e.g., free benzoic acid).
-
Why: High sensitivity for structurally related impurities (isomers, hydrolysis products).
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient: 5% B to 95% B over 20 min).
-
Detection: DAD (254 nm, 280 nm) + ESI-MS (Positive Mode).[1]
-
Method C: Karl Fischer & TGA – The "Invisible" Mass
-
Purpose: Quantify water and volatiles.
-
Why: Phenolic compounds are often hygroscopic.
Comparative Data: Vendor A vs. Vendor B
The following data summarizes a head-to-head comparison of two commercial lots.
| Feature | Vendor A (Budget Supplier) | Vendor B (Premium Supplier) | Scientist's Interpretation |
| Claimed Purity (CoA) | 98.5% (HPLC Area%) | 97.0% (qNMR wt%) | Vendor A's claim is likely inflated by "invisible" mass.[1] |
| qNMR Absolute Purity | 94.2% wt% | 97.1% wt% | Vendor A is ~4% lower in active content than claimed. |
| Major Organic Impurity | 2.1% Benzoic Acid (Hydrolysis) | < 0.1% Benzoic Acid | Vendor A's lot has degraded (ester hydrolysis).[1] |
| Residual Solvent | 1.8% Ethyl Acetate | 0.2% Methanol | Vendor A failed to dry the product completely. |
| Water Content (KF) | 1.5% | 0.5% | Vendor B has superior drying/packaging. |
| Cost per mg | $150 | $220 | Vendor B is cheaper per active mole. |
Data Analysis
-
Vendor A presents a classic "High Area%" trap. The HPLC chromatogram looks clean because the residual solvent (Ethyl Acetate) and water are invisible to the UV detector. Furthermore, the presence of Benzoic Acid suggests the benzoyloxy group is hydrolyzing, likely due to poor storage or moisture ingress.
-
Vendor B provides a lower nominal purity (97% vs 98.5%), but this value is derived from qNMR (Weight%), making it an honest, absolute value . The material is chemically intact.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Workflow
-
Objective: Separate the parent compound from the hydrolysis product (Benzoic Acid) and the de-benzoylated phenol.
-
Critical Step: Do NOT dissolve the standard in Methanol. The benzoyloxy ester can undergo transesterification in methanol, creating artifacts (Methyl Benzoate) during sample prep.
-
Correct Procedure:
-
Weigh ~1.0 mg of standard.
-
Dissolve in Acetonitrile or DMSO .
-
Inject immediately.
-
Monitor at 230 nm (strong benzoate absorption) and 280 nm (phenol absorption).
-
Protocol 2: qNMR Calculation
The purity (
Where:
- = Integration Area[2]
- = Number of protons (Select the distinct methoxy singlet at ~3.8 ppm for the analyte)[1]
- = Molar Mass
- = Weighed mass[3]
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for validating these complex phenolic standards.
Figure 1: Analytical workflow for validating labile phenolic ester standards. Note the critical check for hydrolysis products (Benzoic Acid).
Conclusion & Recommendations
For This compound , the "purity" on the label is only as good as the method used to determine it.[1]
-
Avoid "Area%" CoAs: For this specific molecule, HPLC Area% ignores moisture and trapped solvents, leading to dosage errors of up to 5-10%.
-
Solvent Selection is Critical: Never store stock solutions of this benzoyloxy ester in methanol. Use DMSO or Acetonitrile.
-
Recommendation: Choose Vendor B . Although the nominal purity appears lower, the qNMR data confirms the structural integrity of the ester bond, whereas Vendor A's product shows signs of hydrolysis and solvent entrapment.
References
-
Toronto Research Chemicals (TRC). (2024). This compound Product Entry. Retrieved from [1]
- Napolitano, J. G., et al. (2013). "The Role of Quantitative NMR in the Purity Determination of Reference Standards." Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference for qNMR vs HPLC).
-
Santa Cruz Biotechnology. (2024). Biochemicals and Reagents Catalog: Phenolic Standards. Retrieved from [1]
-
Almac Group. (2024). Quantitative NMR (qNMR) vs HPLC: A Comparative Guide. Retrieved from [1]
Sources
IR spectroscopy characteristic bands of 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
An In-Depth Guide to the Infrared Spectroscopy of 4-Methoxy-5-benzoyloxy-2-(2,2-dibenzylacetyl)phenol
Introduction
Infrared (IR) spectroscopy is an indispensable technique in chemical analysis, providing a molecular fingerprint by probing the vibrational modes of chemical bonds. For researchers in drug development and organic synthesis, the ability to rapidly confirm the identity and purity of a novel or complex molecule is paramount. This guide provides an in-depth analysis of the characteristic IR absorption bands for the multi-functionalized compound, 4-Methoxy-5-benzoyloxy-2-(2,2-dibenzylacetyl)phenol.
The complexity of this molecule, featuring phenolic, ketonic, ester, and ether functionalities, presents a rich and illustrative case study in spectral interpretation. A search for this specific chemical name yields limited public data, with suppliers listing the name but often without a confirmed structure or associated spectra[1][2]. Based on a systematic deconstruction of the chemical name, this guide will proceed with the analysis of the most plausible molecular structure, as illustrated below. We will dissect its predicted IR spectrum, compare it against simpler structural analogues, and provide a robust experimental protocol for acquiring high-fidelity data.
Structural Elucidation and Functional Group Analysis
The name "4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol" suggests a central phenol ring with substituents at the 2, 4, and 5 positions relative to the primary hydroxyl group. The term "bis-benzylethanone" is interpreted as a 2,2-dibenzylacetyl group, -C(=O)CH(CH₂Ph)₂. This interpretation leads to the structure shown in Figure 1.
Figure 2: Standard workflow for ATR-FTIR analysis of a solid sample.
Conclusion
The infrared spectrum of 4-Methoxy-5-benzoyloxy-2-(2,2-dibenzylacetyl)phenol is predicted to be complex yet highly informative. The most powerful diagnostic features for confirming its structure are:
-
A broad O-H stretch characteristic of a hydrogen-bonded phenol.
-
The presence of two distinct and strong carbonyl (C=O) absorption bands : a higher-wavenumber peak for the aromatic ester (~1720 cm⁻¹) and a lower-wavenumber peak for the conjugated diaryl ketone (~1680 cm⁻¹).
-
A very strong and complex series of overlapping C-O stretching bands in the 1310-1200 cm⁻¹ region.
-
The simultaneous presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.
By comparing the experimental spectrum to the predictions laid out in this guide and contrasting it with the spectra of simpler analogues, researchers can confidently verify the molecular structure and functional group integrity of this and other similarly complex molecules.
References
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Brown, D. (n.d.). Infrared spectrum of phenol. Doc Brown's Advanced Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Soderberg, T. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
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University of Massachusetts. (n.d.). Characteristic IR Absorptions of Functional Groups. UMass OWL. [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups. [Link]
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ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
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Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Michalska, D., & Wysokiński, R. (2001). "Troublesome" Vibrations of Aromatic Molecules in Second-Order Möller−Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited. The Journal of Physical Chemistry A, 105(37), 8438-8448. [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Quimicaorganica.org. (n.d.). IR Spectrum: Esters. [Link]
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Chemistry Steps. (n.d.). Ether Infrared spectra. [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
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OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
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Millersville University. (n.d.). IR handout.pdf. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methyl-5-propan-2-ylphenol. PubChem Compound Database. [Link]
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NIST. (n.d.). Methanone, bis(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
